molecular formula C19H24N2O7 B2366062 5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid CAS No. 1025063-24-4

5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid

Cat. No.: B2366062
CAS No.: 1025063-24-4
M. Wt: 392.408
InChI Key: NIZRZGBEEUPSAH-UHFFFAOYSA-N
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Description

5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid is a complex organic compound with the molecular formula C19H24N2O7 It is characterized by the presence of multiple functional groups, including oxo, piperazinyl, and phenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Piperazinyl Intermediate: This step involves the reaction of piperazine with appropriate reagents to introduce the oxo and phenoxyethoxy groups.

    Coupling Reactions: The intermediate is then coupled with other reactants to form the pentanoic acid backbone.

    Oxidation and Purification: The final steps involve oxidation reactions to introduce the oxo groups and purification processes to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The phenoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Oxohexanoic acid: A simpler analog with a similar oxo group but lacking the piperazinyl and phenoxyethoxy groups.

    Methyl 5-oxohexanoate: A methyl ester derivative of 5-Oxohexanoic acid.

    7-Hydroxy-5-Oxo-2,3-Dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: A compound with a similar oxo group but different overall structure.

Uniqueness

5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This complexity makes it a valuable compound for various research applications and distinguishes it from simpler analogs.

Properties

IUPAC Name

5-oxo-5-[3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7/c22-16(7-4-8-17(23)24)21-10-9-20-19(26)15(21)13-18(25)28-12-11-27-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZRZGBEEUPSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCOC2=CC=CC=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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